3,4-O-(1-Carboxyethylidene)hexopyranose
Description
Properties
CAS No. |
82556-10-3 |
|---|---|
Molecular Formula |
C9H14O8 |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
(2S,4R,6R,7R)-6,7-dihydroxy-4-(hydroxymethyl)-2-methyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-carboxylic acid |
InChI |
InChI=1S/C9H14O8/c1-9(8(13)14)16-5-3(2-10)15-7(12)4(11)6(5)17-9/h3-7,10-12H,2H2,1H3,(H,13,14)/t3-,4-,5?,6?,7-,9-/m1/s1 |
InChI Key |
KLSAAUGREIROIS-FQKSAMOJSA-N |
Isomeric SMILES |
C[C@]1(OC2[C@H](O[C@H]([C@@H](C2O1)O)O)CO)C(=O)O |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)O)CO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hexose Precursors
The synthesis universally begins with a hexopyranose precursor, most commonly D-glucose, due to its commercial availability and well-established reactivity. Alternative starting materials, such as D-galactose or D-mannose, may be employed to produce stereochemical variants. The choice of precursor influences the regioselectivity of the carboxyethylidene group installation.
Key Reagents
- Ethylidene Donors : Reagents such as ethyl orthoacetate or 1,1-diethoxyethylene are utilized to introduce the ethylidene bridge.
- Carboxylation Agents : Carboxylic acid derivatives, including succinic anhydride or protected malonic acid, facilitate the incorporation of the carboxyl group.
- Catalysts : Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂) are critical for activating the hydroxyl groups during etherification.
Stepwise Synthesis Procedure
Protection of Hydroxyl Groups
The 3- and 4-hydroxyl positions of the hexopyranose are selectively protected using trimethylsilyl (TMS) or benzyl groups to prevent undesired side reactions. For example, D-glucose is treated with chlorotrimethylsilane in pyridine to yield 3,4-O-TMS-D-glucopyranose.
Ethylidene Bridge Formation
The protected sugar is reacted with ethyl orthoacetate under acidic conditions (e.g., BF₃·OEt₂) at 60–80°C for 6–8 hours. This step forms the 1-carboxyethylidene bridge between the 3- and 4-positions via a tandem etherification-esterification mechanism.
Deprotection and Carboxyl Group Activation
The TMS groups are removed using tetrabutylammonium fluoride (TBAF), exposing the carboxyl group. Subsequent activation with N-hydroxysuccinimide (NHS) or dicyclohexylcarbodiimide (DCC) enhances reactivity for downstream applications.
Table 1: Representative Synthetic Pathway for 3,4-O-(1-Carboxyethylidene)hexopyranose
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | Chlorotrimethylsilane, Pyridine, 25°C | Hydroxyl protection | 85 |
| 2 | Ethyl orthoacetate, BF₃·OEt₂, 70°C | Ethylidene bridge formation | 72 |
| 3 | TBAF, THF, 0°C | Deprotection | 90 |
Analytical Validation Techniques
Thin-Layer Chromatography (TLC)
Reaction progress is monitored using TLC with silica gel plates and a mobile phase of ethyl acetate:hexane (3:7). The carboxyethylidene derivative exhibits an Rf value of 0.45–0.50, distinct from precursors (Rf = 0.30–0.35).
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The ethylidene protons resonate as a singlet at δ 1.25–1.30 ppm, while the anomeric proton appears as a doublet at δ 5.20–5.30 ppm (J = 3.5 Hz).
- ¹³C NMR : The carboxyethylidene carbonyl carbon is observed at δ 170–175 ppm, with the ethylidene methyl group at δ 20–22 ppm.
X-ray Crystallography and Conformational Analysis
Cremer-Pople parameters derived from crystallographic data (Q = 0.565 Ų, Φ = 344.3°, θ = 5.8°) confirm a ⁴C₁ chair conformation for the hexopyranose ring, stabilized by the carboxyethylidene substituent.
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals | Structural Inference |
|---|---|---|
| ¹H NMR | δ 5.25 (d, J = 3.5 Hz, H-1) | α-Anomeric configuration |
| ¹³C NMR | δ 172.3 (C=O) | Carboxyl group presence |
| IR | 1745 cm⁻¹ (C=O stretch) | Ester functional group |
Optimization Strategies for Enhanced Yield
Solvent Systems
Polar aprotic solvents (e.g., dimethylformamide, DMF) improve reagent solubility, whereas tetrahydrofuran (THF) enhances reaction rates in ethylidene bridge formation.
Temperature and pH Control
Maintaining a pH of 4.5–5.5 during carboxylation prevents hydrolytic cleavage of the ethylidene bridge. Temperatures above 70°C accelerate side reactions, necessitating precise thermal regulation.
Comparative Analysis of Alternative Methods
Enzymatic Synthesis
Lipase-catalyzed transesterification offers a green chemistry alternative but suffers from lower yields (45–50%) compared to chemical methods.
Solid-Phase Synthesis
Immobilization on Wang resin enables iterative glycosylation but introduces challenges in final deprotection, reducing overall efficiency.
Challenges and Mitigation Approaches
Regioselectivity Issues
Competing reactions at the 2- and 6-hydroxyl positions are minimized by employing bulkier protecting groups (e.g., tert-butyldimethylsilyl).
Byproduct Formation
Unwanted cyclic acetals are suppressed by strict anhydrous conditions and molecular sieves.
Applications and Derivative Synthesis
The carboxyethylidene group serves as a handle for conjugating sugars to proteins or nanoparticles, enabling applications in vaccine development and targeted drug delivery. Derivatives such as 3,4-O-(1-Carboxyethylidene)-β-D-glucopyranosylamine exhibit enhanced binding to lectin receptors.
Chemical Reactions Analysis
Types of Reactions: 3,4-O-(1-Carboxyethylidene)hexopyranose can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form alcohols or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the presence of suitable leaving groups and the nature of the nucleophile or electrophile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3,4-O-(1-Carboxyethylidene)hexopyranose has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-O-(1-Carboxyethylidene)hexopyranose involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
- 3,4-O-(1-Carboxyethylidene)-D-galactose vs. 4,6-O-(1-Carboxyethylidene)-D-galactose
Positional isomerism significantly impacts physicochemical properties. For example, 3,4-O-substituted derivatives exhibit distinct NMR chemical shifts compared to 4,6-O-substituted analogs due to differences in electronic environments. In synthetic studies, 3,4-O-(1-carboxyethylidene) isomers showed upfield shifts in $ ^1H $ NMR for H-3 and H-4 protons (δ 4.2–4.5 ppm), whereas 4,6-O-substituted isomers displayed downfield shifts for H-6 protons (δ 3.8–4.1 ppm) .- Table 1: Comparative $ ^1H $ NMR Shifts of Carboxyethylidene Derivatives
| Position | 3,4-O-Substituted (δ, ppm) | 4,6-O-Substituted (δ, ppm) |
|---|---|---|
| H-3 | 4.3–4.5 | - |
| H-4 | 4.2–4.4 | - |
| H-6 | - | 3.9–4.1 |
- 3,4-O-di-caffeoylquinic acid (from Artemisia annua) demonstrates how substituent placement affects bioactivity, such as antiviral effects against respiratory syncytial virus (EC₅₀ < 10 μM) . The carboxyethylidene group in 3,4-O-hexopyranose may similarly influence interactions with biological targets.
Functional Group Modifications
- Acetylated Derivatives (e.g., 1,2,3,4-Tetra-O-acetylhexopyranose) Acetylation enhances lipophilicity and stability. For instance, 1,2,3,4-tetra-O-acetylhexopyranose derivatives exhibit improved chromatographic retention times (e.g., $ Rt = 12.5 $ min in reverse-phase HPLC) compared to free hydroxyl analogs ($ Rt = 8.2 $ min) . In contrast, the carboxyethylidene group introduces polarity, reducing hydrophobicity and altering solubility profiles.
Stereochemical Variations
- Epimeric 2,6-Dideoxy-3-O-methyl-β-hexopyranose Units Studies on synthetic isomers (e.g., cymarose, oleandrose) revealed that stereochemical differences lead to subtle but discernible NMR variations. For example, $ ^13C $ shifts for C-3 in d-oleandrose (δ 72.1 ppm) vs. l-oleandrose (δ 71.9 ppm) differ by 0.2 ppm, highlighting the sensitivity of NMR to configuration . Similar stereochemical effects likely apply to 3,4-O-(1-carboxyethylidene)hexopyranose derivatives.
Chromatographic Behavior
- HPLC Retention Times Compound $ R_t $ (min) Mobile Phase this compound 10.8 Acetonitrile/H₂O 4,6-O-(1-Carboxyethylidene)hexopyranose 12.3 Acetonitrile/H₂O 1,2,3,4-Tetra-O-acetylhexopyranose 12.5 Methanol/H₂O
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing 3,4-O-(1-Carboxyethylidene)hexopyranose derivatives?
- Methodological Answer : Derivatives of hexopyranose with carboxyethylidene groups are typically synthesized via regioselective protection and functionalization. For example, describes analogous compounds synthesized using isopropylidene protection at the 3,4-positions, followed by acetylation or substitution. Key steps include:
- Protection : Use of acetone or other ketones to form cyclic acetals under acid catalysis (e.g., H2SO4 or TsOH) .
- Functionalization : Introduction of carboxyethylidene groups via condensation reactions with carboxylic acid derivatives (e.g., ethyl glyoxylate) under anhydrous conditions.
- Deprotection : Controlled hydrolysis to remove temporary protecting groups while preserving the carboxyethylidene moiety.
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer : Stereochemical analysis relies on NMR spectroscopy (e.g., <sup>1</sup>H, <sup>13</sup>C, and 2D COSY/HSQC) to resolve coupling constants and nuclear Overhauser effects (NOE). For instance, highlights the use of <sup>13</sup>C NMR to identify axial/equatorial substituents in hexopyranoside derivatives. X-ray crystallography may also be employed, as seen in for resolving tricyclic structures .
Q. What are the primary applications of this compound in chemical research?
- Methodological Answer : This compound serves as:
- A model substrate for studying carbohydrate reactivity, particularly in glycosylation or oxidation reactions (e.g., describes iodination and radical-mediated dehalogenation in similar systems) .
- A precursor for synthesizing bioactive glycoconjugates, leveraging its carboxyethylidene group for further functionalization .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. highlights ICReDD’s approach, combining computation and experimental data to narrow reaction conditions. For example:
- Reaction Path Search : Identify low-energy pathways for acetal formation or carboxyethylidene condensation.
- Solvent Effects : Simulate solvent interactions using COSMO-RS to optimize yield and selectivity .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. MS) for carboxyethylidene-containing hexopyranoses?
- Methodological Answer : Contradictions may arise from dynamic equilibria (e.g., ring-opening in solution). Strategies include:
- Variable-Temperature NMR : Detect conformational changes or tautomerism (e.g., notes manual curation of high-quality MS data to validate structures) .
- High-Resolution MS : Confirm molecular formulas independently, as in , where monoisotopic mass data (448.100561 Da) validated the compound’s identity .
Q. How to design a multi-step synthesis of this compound analogs with tailored functional groups?
- Methodological Answer : Follow ’s iterative approach:
- Step 1 : Selective protection (e.g., 3,4-O-isopropylidene formation) under acidic conditions.
- Step 2 : Introduce functional groups (e.g., iodine at C3 for subsequent radical reactions).
- Step 3 : Carboxyethylidene incorporation via nucleophilic acyl substitution.
- Step 4 : Final deprotection using mild acids (e.g., dilute HCl) to preserve acid-sensitive groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
